
H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH
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Overview
Description
This undecapeptide (11-residue peptide) features a sequence rich in cysteine (Cys) residues, denoted as Cys(1) and Cys(2), suggesting the formation of two intramolecular disulfide bonds (Cys1–Cys2) that likely stabilize a cyclic structure . The sequence includes the Arg-Gly-Asp (RGD) motif, a well-characterized integrin-binding domain involved in cell adhesion and signaling . Additional residues such as phenylalanine (Phe) and alanine (Ala) may contribute to hydrophobic interactions and structural rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RGD-4C typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: In an industrial setting, the production of RGD-4C can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions: RGD-4C can undergo various chemical reactions, including:
Substitution: The amino groups in RGD-4C can be modified through reactions with various reagents, such as N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are used for amine modification.
Major Products Formed:
Oxidation: Formation of disulfide-bonded RGD-4C.
Reduction: Formation of free thiol-containing RGD-4C.
Substitution: Modified RGD-4C with various functional groups.
Scientific Research Applications
RGD-4C has a wide range of applications in scientific research, including:
Mechanism of Action
RGD-4C exerts its effects by binding to integrins on the surface of cells. Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The binding of RGD-4C to integrins triggers signaling pathways that regulate various cellular processes, including adhesion, migration, proliferation, and survival . The high affinity of RGD-4C for integrins makes it an effective targeting agent for delivering therapeutic compounds to specific cells, particularly tumor cells .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
Disulfide Bonds and Stability : The target compound’s dual disulfide bonds likely enhance structural stability compared to linear peptides (e.g., hexapeptide in ) but are less complex than the four disulfide bonds in the heterodimeric peptide from .
RGD Motif : Both the target compound and the peptide in contain the RGD motif, a critical integrin-binding domain. However, the target’s additional disulfide bonds may confer higher binding specificity or affinity.
Synthetic Challenges: Undecapeptides like the target compound are synthetically demanding due to disulfide bond formation and purification requirements. highlights the use of protected amino acids (e.g., OtBu, Boc) in analogous syntheses, suggesting similar SPPS strategies .
Research Findings and Limitations
- Structural Insights : NMR data for a cyclized peptide in (e.g., H-Ala-(Cyclo-m)-[Phe-Gly-Ala-Trp]-Gly-OH) could inform conformational studies of the target compound, though direct data is lacking.
- Functional Gaps: No direct evidence confirms the target compound’s integrin-binding activity or synthetic yield. Its hypothesized activity is inferred from structural analogs (e.g., ).
Biological Activity
The compound H-Ala-Cys(1)-Asp-Cys(2)-Arg-Gly-Asp-Cys(2)-Phe-Cys(1)-Gly-OH is a peptide that exhibits significant biological activity due to its unique amino acid sequence and structural properties. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The compound consists of a sequence of amino acids that includes cysteine residues capable of forming disulfide bonds, which are crucial for maintaining structural integrity and biological function. The sequence is as follows:
- Amino Acid Sequence : this compound
- Molecular Weight : Approximately 1,052 Da (exact weight may vary based on modifications)
The biological activity of this peptide can be attributed to several mechanisms:
- Cell Adhesion and Migration : The Arg-Gly-Asp (RGD) motif within the peptide is known to promote cell adhesion through interactions with integrins, which are vital for cell signaling and migration processes.
- Antioxidant Activity : The presence of cysteine residues allows the peptide to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Properties : Studies have indicated that peptides with similar structures can exhibit antimicrobial activities against various pathogens, potentially making this compound useful in treating infections.
Antioxidant Activity
Research indicates that peptides containing cysteine can effectively reduce oxidative stress. A study showed that similar peptides significantly lowered reactive oxygen species (ROS) levels in vitro, suggesting a protective role against cellular damage .
Antimicrobial Effects
Peptides with structural similarities to this compound have demonstrated antimicrobial properties. For instance, marine-derived peptides have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Cell Adhesion and Proliferation
The RGD motif facilitates cell attachment and proliferation. In vitro studies have demonstrated that peptides containing this motif enhance the adhesion of fibroblasts and endothelial cells, promoting tissue regeneration .
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant reduction in ROS levels in human fibroblast cells treated with similar cysteine-rich peptides. |
Study 2 | Reported antimicrobial activity against E. coli with an IC50 value of 50 µM for a related peptide structure. |
Study 3 | Showed enhanced fibroblast adhesion by 30% when exposed to RGD-containing peptides compared to control groups. |
Properties
Molecular Formula |
C42H60N14O16S4 |
---|---|
Molecular Weight |
1145.3 g/mol |
IUPAC Name |
2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
DXIKEERYADAVLF-CFFDDJBSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N)NC(=O)C(NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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